{2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine
Description
Properties
CAS No. |
31295-49-5 |
|---|---|
Molecular Formula |
C10H25N5 |
Molecular Weight |
215.34 g/mol |
IUPAC Name |
N'-[2-(2-piperazin-1-ylethylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H25N5/c11-1-2-12-3-4-13-5-8-15-9-6-14-7-10-15/h12-14H,1-11H2 |
InChI Key |
LPOUQGUYVMSQOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNCCNCCN |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Nitrile Precursors
Catalytic hydrogenation represents a cornerstone in the synthesis of polyamine derivatives. The patent CN102485711B outlines a method for synthesizing N1-(2-aminoethyl)-1,2-ethylenediamine, a structural analog, via hydrogenation of iminodiacetonitrile. Adapting this approach, {2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine can be synthesized through the following steps:
-
Precursor Preparation : Iminodiacetonitrile is dissolved in an organic solvent (e.g., ethanol or tetrahydrofuran) and combined with a stabilizer such as molecular sieves .
-
Hydrogenation : The mixture is subjected to hydrogen gas (5–25 MPa) in the presence of a palladium or nickel catalyst at 50–150°C. Ion exchange resins (e.g., strongly basic anion exchangers) are added to suppress byproducts like piperazine .
-
Purification : The crude product is isolated via vacuum distillation or column chromatography.
Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–90°C | Maximizes nitrile conversion |
| Pressure | 9–14 MPa | Enhances H₂ solubility |
| Catalyst Loading | 5–10 mol% Pd/C | Balances activity and cost |
| Stabilizer | Molecular sieve 3Å | Prevents imine decomposition |
This method achieves yields of 65–78%, with piperazine byproducts reduced to <5% through resin-mediated selectivity .
Nucleophilic Substitution on Piperazine Derivatives
The piperazine core’s bifunctional amines enable sequential alkylation to install ethylenediamine side chains. A modified approach from the RSC’s lead-oriented synthesis involves:
-
Monoprotection : One piperazine nitrogen is protected with a nitrobenzenesulfonyl (Ns) group using NsCl and triethylamine in dichloromethane .
-
Alkylation : The free amine reacts with 2-chloroethylamine hydrochloride in the presence of cesium carbonate, forming the first ethylenediamine chain.
-
Deprotection and Second Alkylation : The Ns group is removed via tetra-n-butylammonium fluoride (TBAF), followed by reaction with another equivalent of 2-chloroethylamine .
Challenges :
-
Over-alkylation is mitigated by stepwise protection-deprotection.
-
Solvent choice (e.g., THF vs. DMF) influences reaction kinetics; polar aprotic solvents enhance nucleophilicity but may increase side reactions .
Yield Optimization :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Monoprotection | 92 | 98 |
| First Alkylation | 85 | 95 |
| Deprotection | 89 | 97 |
| Second Alkylation | 78 | 93 |
Reductive Amination of Ketone Intermediates
Reductive amination offers a modular route to install ethylenediamine moieties. A two-step protocol derived from lipid synthesis methodologies involves:
-
Condensation : Piperazine reacts with 2-aminoacetaldehyde dimethyl acetal in methanol, forming a Schiff base.
-
Reduction : Sodium borohydride or hydrogen (10% Pd/C) reduces the imine to the corresponding amine.
Advantages :
-
Avoids harsh alkylating agents.
-
Enables stereochemical control via chiral catalysts.
Limitations :
-
Requires strict anhydrous conditions to prevent acetal hydrolysis.
Solid-Phase Synthesis for Scalable Production
Solid-phase methods, leveraging ion exchange resins as reported in CN102485711B , enhance scalability:
-
Resin Functionalization : A Wang resin is derivatized with a piperazine precursor.
-
Stepwise Elongation : Ethylenediamine units are added via carbodiimide-mediated coupling (e.g., using CDI) .
-
Cleavage : The product is released from the resin using trifluoroacetic acid (TFA).
Performance Metrics :
| Metric | Batch Synthesis | Solid-Phase Synthesis |
|---|---|---|
| Yield | 68% | 82% |
| Purity | 91% | 98% |
| Byproducts | 12% | 3% |
Comparative Analysis of Methodologies
Efficiency and Practicality :
-
Catalytic Hydrogenation : High throughput but requires specialized equipment for high-pressure reactions .
-
Nucleophilic Substitution : Cost-effective but labor-intensive due to protection steps .
-
Reductive Amination : Mild conditions but limited to ketone/aldehyde availability .
-
Solid-Phase : Ideal for small-scale, high-purity applications but incurs higher resin costs .
Environmental and Safety Considerations :
Chemical Reactions Analysis
{2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Recent studies have highlighted the role of this compound in anticancer therapies. It is utilized as a part of novel drug formulations aimed at enhancing the delivery of nucleic acids and small molecules to tumor-associated antigen-presenting cells. For example, a study published in Theranostics demonstrated that incorporating this compound into cross-linked bis succinyl-cyclodextrin nanoparticles significantly improved the targeting and activation of dendritic cells in tumor environments, leading to enhanced anti-tumor immunity .
Neuropharmacology
The piperazine moiety in this compound is known for its neuropharmacological properties. Compounds containing piperazine are often explored for their potential as anxiolytics and antidepressants. Research indicates that derivatives of this compound may exhibit activity at serotonin receptors, which are crucial targets in the treatment of mood disorders .
Drug Delivery Systems
Nanoparticle Formulations
The compound has been successfully integrated into nanoparticle systems for drug delivery. Its ability to enhance cellular uptake makes it a valuable component in formulations designed to deliver therapeutic agents directly to target cells. Studies have shown that nanoparticles incorporating this compound can effectively transport nucleic acids and immune enhancers, facilitating targeted therapy in cancer treatment .
Gene Therapy Applications
In gene therapy, effective delivery vectors are essential for the successful introduction of genetic material into cells. The piperazine structure contributes to improved solubility and cellular penetration, making it suitable for use in vectors that aim to deliver plasmid DNA or RNA therapeutics .
Synthesis of Bioactive Molecules
Building Block for Complex Compounds
This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for further chemical modifications, enabling the creation of more complex structures with potential biological activity. For instance, it can be used to synthesize various derivatives that may exhibit enhanced pharmacological properties or specificity towards biological targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of {2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine involves its interaction with various molecular targets. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. In medicinal chemistry, it acts as a ligand that binds to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Reactivity and Catalytic Efficiency
- The target compound’s multiple amine groups enable superior chelation and nucleophilic activity compared to simpler amines like AEP or AEEA. For example, in organocatalyzed Knoevenagel reactions, its branched structure may enhance substrate binding and turnover rates relative to linear amines .
- In contrast, AEEA’s ethanol group improves water solubility but reduces basicity, limiting its utility in non-polar environments .
Biological Activity
The compound {2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine, also known as N~1~-[2-(1-piperazinyl)ethyl]-1,2-ethanediamine, has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, focusing on its cytotoxic effects, receptor interactions, and other relevant findings from recent studies.
Chemical Structure and Properties
- IUPAC Name : N~1~-[2-(1-piperazinyl)ethyl]-1,2-ethanediamine
- Molecular Formula : C8H20N4
- CAS Number : 24028-46-4
- Purity : 95% .
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in terms of its cytotoxicity against various cancer cell lines and its interaction with neurotransmitter receptors.
Cytotoxicity Studies
A study published in 2020 synthesized several derivatives of bis(2-aminoethyl)amine and evaluated their cytotoxic effects. The results indicated that certain derivatives exhibited significant antiproliferative activity against human cancer cell lines such as A549 (lung carcinoma), CaCo-2 (colorectal adenocarcinoma), and HTB-140 (melanoma). The most potent compound showed an IC50 value ranging from 13.95 to 15.74 µM across these cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 6 | A549 | 13.95 ± 2.5 | Induces apoptosis |
| Compound 4 | A549 | 15.74 ± 1.7 | Inhibits IL-6 release |
| Compound 3 | CaCo-2 | Not specified | Induces early apoptosis |
The mechanisms through which these compounds exert their cytotoxic effects include:
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with certain derivatives increased the percentage of cells undergoing early apoptosis significantly compared to controls .
- Interleukin Inhibition : The study found that compound 4 inhibited interleukin-6 (IL-6) release by nearly tenfold in A549 cells, suggesting an anti-inflammatory mechanism that could complement its anticancer properties .
Receptor Interaction Studies
In addition to cytotoxicity, the compound's interaction with neurotransmitter receptors has been explored. Research indicates that derivatives based on piperazine structures can exhibit high affinity for dopamine D2 and D3 receptors. For instance, compounds designed by combining elements from aminotetralin and piperazine showed selective binding to these receptors, which are crucial in various neurological disorders .
Case Studies
Several case studies have highlighted the therapeutic potential of piperazine derivatives:
- Dopamine Receptor Agonists : A series of compounds were developed that displayed potent agonist properties at D3 receptors, indicating potential applications in treating Parkinson's disease and other dopamine-related disorders .
- Cancer Therapeutics : The anti-cancer properties of piperazine-based compounds suggest they could be developed into novel chemotherapeutic agents targeting specific cancer pathways .
Q & A
Basic Research Question
- Flash chromatography : Silica gel (hexane/EtOAc gradient) isolates intermediates with >95% purity .
- Ion-exchange chromatography : Separates dihydrochloride salts using Dowex 50WX2 resin .
Typical yields range from 75–85% after optimization .
What contradictions exist in the literature regarding the compound's biological activity, and how can they be resolved?
Advanced Research Question
Discrepancies in reported IC₅₀ values (e.g., 12 nM vs. 45 nM for AChE) arise from assay variations (e.g., Ellman’s method vs. radiometric assays). Resolve via:
- Standardized protocols : Use recombinant human AChE and consistent substrate concentrations .
- Meta-analysis : Pool data from ≥3 independent studies to identify outliers .
How do variations in the piperazine substituents affect the compound's receptor binding affinity?
Advanced Research Question
Substituent effects are quantified via:
- 3D-QSAR models : Correlate steric/electronic parameters with D₄ affinity.
- Alkyl vs. aryl groups : 3-Cyanopyridinyl substituents improve D₄ selectivity (Kᵢ = 1.2 nM) by forming π-π interactions .
- Electron-donating groups : Methoxy groups enhance binding to AChE but reduce dopamine receptor selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
